3-(3-Methoxyisoxazol-5-YL)propanal

Chemical Synthesis Derivatization Reactivity

3-(3-Methoxyisoxazol-5-yl)propanal is a heterocyclic aldehyde building block (C₇H₉NO₃, MW: 155.15 g/mol) that combines a 3-methoxyisoxazole pharmacophore with a reactive propanal side chain, serving as a critical intermediate for synthesizing complex bioactive molecules and functional materials. This compound belongs to the isoxazole class, which is widely recognized in medicinal chemistry for its presence in numerous drugs and its ability to engage in hydrogen bonding and π-stacking interactions with biological targets.

Molecular Formula C7H9NO3
Molecular Weight 155.15 g/mol
Cat. No. B13590485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methoxyisoxazol-5-YL)propanal
Molecular FormulaC7H9NO3
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESCOC1=NOC(=C1)CCC=O
InChIInChI=1S/C7H9NO3/c1-10-7-5-6(11-8-7)3-2-4-9/h4-5H,2-3H2,1H3
InChIKeyWVLXMBLLTUWISZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Methoxyisoxazol-5-YL)propanal: A Versatile Isoxazole Aldehyde Building Block for Pharmaceutical R&D and Chemical Synthesis


3-(3-Methoxyisoxazol-5-yl)propanal is a heterocyclic aldehyde building block (C₇H₉NO₃, MW: 155.15 g/mol) that combines a 3-methoxyisoxazole pharmacophore with a reactive propanal side chain, serving as a critical intermediate for synthesizing complex bioactive molecules and functional materials . This compound belongs to the isoxazole class, which is widely recognized in medicinal chemistry for its presence in numerous drugs and its ability to engage in hydrogen bonding and π-stacking interactions with biological targets [1] [2].

Versatile aldehyde handle for reductive amination, Wittig, and nucleophilic additions
Published kg-scale route to 3-(3-methoxyisoxazol-5-yl)propanoic acid available
Precursor for neuroactive tool compounds and TACC3-targeted analog synthesis

Why 3-(3-Methoxyisoxazol-5-YL)propanal Cannot Be Interchanged with Common Isoxazole Analogs in Research


In-class isoxazole compounds exhibit highly divergent reactivity and biological properties based on subtle variations in substitution patterns and functional groups, precluding simple interchangeability. The specific combination of a 3-methoxy group and a 5-propanal side chain in this compound confers unique physicochemical properties—including distinct electronic effects, metabolic stability, and target engagement—that are not replicated by other isoxazole derivatives [1]. This necessitates a rigorous, data-driven selection process for procurement, as detailed below.

Functional group mismatch
Aldehyde reactivity differs from acid or alcohol analogs, limiting direct substitution in derivatization workflows.
Substitution pattern sensitivity
Isoxazole substitution and side-chain positioning may alter target engagement and metabolic stability (class-level).
Route specificity
The published scalable synthetic route is validated only for this aldehyde; close analogs lack comparable process documentation.

Quantitative Differentiation Evidence: 3-(3-Methoxyisoxazol-5-YL)propanal vs. Closest Analogs


Aldehyde Functionality Enables Versatile Derivatization Unavailable in Acid or Alcohol Analogs

The aldehyde group in 3-(3-Methoxyisoxazol-5-yl)propanal provides a unique reactive handle for further derivatization that is absent in its closest analogs, the propanoic acid and propanol derivatives. This enables its direct use in a wider array of synthetic transformations, including reductive aminations, Wittig reactions, and nucleophilic additions, making it a more versatile intermediate for constructing complex molecules .

Reactive Handle
Class-level inference
Aldehyde enables reductive amination, Wittig reactions, nucleophilic additions not available with acid or alcohol analogs.
Broader derivatization scope context; based on established functional group chemistry.
Verify applicability for specific target substrates.
Chemical Synthesis Derivatization Reactivity

Critical Intermediate for Scalable Synthesis of a Pharmacologically Relevant Propanoic Acid

3-(3-Methoxyisoxazol-5-yl)propanal is the direct precursor to 3-(3-methoxyisoxazole-5-yl) propanoic acid, a key building block in drug discovery. A 2024 paper in Organic Process Research & Development details a safe and scalable kg-scale manufacturing route for the propanoic acid that relies on the aldehyde intermediate. This route was developed to address high thermal decomposition energies of other isoxazole intermediates, highlighting the critical role of the propanal in achieving a safe and commercially viable process [1].

Scalable Route
Cross-study comparable
Kg-scale protocol to 3-(3-methoxyisoxazol-5-yl)propanoic acid validated (Bürki et al., 2024).
De-risks procurement for programs requiring the propanoic acid.
Conditions: photoflow bromination, two-carbon homologation, double decarboxylation.
Process Chemistry Scalability Safety

Use in Synthesis of Neuropharmacologically Active Homoibotenic Acid

A key piece of evidence for the compound's utility is its use in synthesizing homoibotenic acid, an analogue of the potent neuroexcitant ibotenic acid. A 1980 study in the Journal of the Chemical Society demonstrated that (E)-3-methoxyisoxazol-5-ylpropenoic acid, which can be derived from 3-(3-Methoxyisoxazol-5-yl)propanal, undergoes ammonia addition with concurrent tin(IV)-induced methoxy cleavage to yield homoibotenic acid [1]. This establishes the compound as a precursor to bioactive molecules targeting the central nervous system.

Neuroactive Tool Compound
Cross-study comparable
Used to synthesize homoibotenic acid, an ibotenic acid analog (Hansen & Krogsgaard-Larsen, 1980).
Supports design of CNS glutamate receptor tool compounds.
Reaction with ammonia and SnCl₄; verify neuroactivity in receptor assays.
Medicinal Chemistry Neuroscience Glutamate Receptors

Potential Anticancer Activity Suggested by Patent Literature

A 2021 patent (WO-2021097352-A1) discloses isoxazole derivatives, including those with substitution patterns consistent with 3-(3-Methoxyisoxazol-5-yl)propanal, as potential anticancer agents targeting TACC3. While no specific IC50 data is provided for the exact compound, the patent establishes the isoxazole core as a privileged scaffold for developing TACC3 inhibitors, suggesting that this specific aldehyde building block could be a valuable starting point for medicinal chemistry optimization .

TACC3 Context
Class-level inference
Isoxazole derivatives claimed as TACC3 inhibitors in patent WO-2021097352-A1.
Supports TACC3-targeted compound exploration; no IC50 data for this specific aldehyde.
Patent claims require independent validation.
Oncology Drug Discovery TACC3 Inhibition

Optimal Research and Procurement Applications for 3-(3-Methoxyisoxazol-5-YL)propanal


Synthesis of 3-(3-Methoxyisoxazol-5-yl)propanoic Acid and Downstream Derivatives for Drug Discovery

This compound is the ideal starting material for synthesizing 3-(3-methoxyisoxazole-5-yl) propanoic acid, a valuable building block in pharmaceutical research. The established kg-scale route validates its utility in process chemistry, making it a strategic choice for projects requiring this specific acid derivative .

Development of CNS-Active Glutamate Receptor Ligands

As demonstrated by its use in synthesizing homoibotenic acid, 3-(3-Methoxyisoxazol-5-yl)propanal serves as a key precursor for generating analogues of neuroactive isoxazole amino acids. Researchers in neuroscience can leverage this compound to explore structure-activity relationships at glutamate receptors .

Medicinal Chemistry Exploration of TACC3 Inhibitors for Cancer Therapy

The compound's isoxazole core is implicated in patent literature as a scaffold for TACC3 inhibition, a promising target in oncology. This aldehyde building block provides a versatile entry point for synthesizing and optimizing novel TACC3 inhibitors with potential anticancer activity .

Application
Selection Property
Validation Focus
Synthesis of 3-(3-methoxyisoxazol-5-yl)propanoic acid
Aldehyde reactivity and scalable route availability
Verify kg-scale protocol conditions and purity requirements
CNS glutamate receptor ligand development
Isoxazole amino acid synthesis pathway
Confirm reactivity for homoibotenic acid analogs; validate neuroactivity in receptor assays
TACC3-targeted compound exploration
Isoxazole core scaffold for kinase-targeted derivatization
Assess inhibitory activity in TACC3 assays; verify patent claims for specific analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


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